Cas no 804517-73-5 (Methionine, N-methyl-)

Methionine, N-methyl- Chemical and Physical Properties
Names and Identifiers
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- Methionine, N-methyl-
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- Inchi: 1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
- InChI Key: YAXAFCHJCYILRU-YFKPBYRVSA-N
- SMILES: C(O)(=O)[C@H](CCSC)NC
Experimental Properties
- Density: 1.122±0.06 g/cm3(Predicted)
- Boiling Point: 302.7±37.0 °C(Predicted)
- pka: 2.25±0.10(Predicted)
Methionine, N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7007730-10.0g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 10g |
$4606.0 | 2023-05-25 | ||
Enamine | EN300-7007730-1.0g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 1g |
$1070.0 | 2023-05-25 | ||
Enamine | EN300-7007730-0.05g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 0.05g |
$900.0 | 2023-05-25 | ||
Enamine | EN300-7007730-5.0g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 5g |
$3105.0 | 2023-05-25 | ||
Enamine | EN300-7007730-0.1g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 0.1g |
$943.0 | 2023-05-25 | ||
Enamine | EN300-7007730-2.5g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 2.5g |
$2100.0 | 2023-05-25 | ||
Enamine | EN300-7007730-0.25g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 0.25g |
$985.0 | 2023-05-25 | ||
Enamine | EN300-7007730-0.5g |
2-(methylamino)-4-(methylsulfanyl)butanoic acid |
804517-73-5 | 0.5g |
$1027.0 | 2023-05-25 |
Methionine, N-methyl- Related Literature
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Frank Keppler,Amelie Ninja R?hling,Nicole Jaeger,Moritz Schroll,Simon Christoph Hartmann,Markus Greule Environ. Sci.: Processes Impacts 2020 22 627
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2. The stereochemical course of methyl group transfer catalysed by the S-methylmethionine: homocysteine transferase from jack beansGunnar Grue-S?rensen,Ebbe Kelstrup,Anders Kj?r,J?rgen ?gaard Madsen J. Chem. Soc. Chem. Commun. 1980 19
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Désirée Popadi?,Dipali Mhaindarkar,Mike H. N. Dang Thai,Helen C. Hailes,Silja Mordhorst,Jennifer N. Andexer RSC Chem. Biol. 2021 2 883
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E. G. Kovatcheva Analyst 1979 104 79
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5. One-electron reduction of sulphonium salts in aqueous solution: a pulse radiolysis studyMarija Bonifa?i?,Elke Anklam J. Chem. Soc. Perkin Trans. 2 1991 243
Additional information on Methionine, N-methyl-
Methionine, N-methyl- (CAS No. 804517-73-5): A Comprehensive Overview
Methionine, N-methyl-, also known by its CAS number 804517-73-5, is a derivative of methionine, an essential amino acid that plays a critical role in various biological processes. This compound has garnered significant attention in recent years due to its potential applications in the fields of nutrition, pharmaceuticals, and cosmetics. The N-methyl modification of methionine introduces unique chemical properties that enhance its functionality and bioavailability. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and emerging applications of Methionine, N-methyl- (CAS No. 804517-73-5).
The chemical structure of Methionine, N-methyl- is characterized by the presence of a methyl group attached to the nitrogen atom of the methionine backbone. This modification not only alters the compound's physical properties but also influences its interactions with biological systems. Recent studies have highlighted the importance of such structural modifications in enhancing the stability and bioavailability of amino acids. For instance, researchers have demonstrated that the N-methyl derivative exhibits improved solubility in both aqueous and lipid environments, making it a promising candidate for drug delivery systems.
The synthesis of Methionine, N-methyl- (CAS No. 804517-73-5) involves a series of well-established organic chemistry techniques. One common approach is the alkylation of methionine using methylating agents such as methyl iodide or dimethyl sulfate. This reaction typically occurs under basic conditions to facilitate the nucleophilic substitution process. Recent advancements in catalytic methods have enabled the development of more efficient and environmentally friendly synthesis pathways. For example, enzymatic methylation using methyltransferases has been explored as a sustainable alternative to traditional chemical methods.
One of the most intriguing aspects of Methionine, N-methyl- is its biological activity. Studies have shown that this compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. In a recent study published in *Nature Communications*, researchers demonstrated that Methionine, N-methyl- significantly reduced cellular damage caused by reactive oxygen species (ROS) in human fibroblast cells. This finding opens up new possibilities for its use in anti-aging cosmetics and skincare products.
In addition to its antioxidant properties, Methionine, N-methyl- has also been investigated for its potential role in modulating cellular signaling pathways. A groundbreaking study conducted at Stanford University revealed that this compound can activate the mTOR pathway, which is involved in regulating cell growth and survival. This discovery has implications for the development of novel therapeutic agents targeting metabolic disorders such as obesity and diabetes.
The applications of Methionine, N-methyl- (CAS No. 804517-73-5) are not limited to healthcare; it also finds utility in the food industry as a flavor enhancer and nutrient fortifier. Its ability to improve the taste profile of processed foods while providing essential nutrients makes it a valuable ingredient in functional foods and dietary supplements.
Despite its numerous advantages, it is important to consider the safety profile of Methionine, N-methyl- before widespread use. Preliminary toxicological studies indicate that this compound is well-tolerated at moderate doses; however, further research is needed to assess its long-term effects on human health.
In conclusion, Methionine, N-methyl-, CAS No. 804517-73-5, represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties and biological activities make it a subject of intense scientific interest. As research continues to uncover new insights into its mechanisms of action and potential uses, we can expect this compound to play an increasingly important role in advancing modern science and technology.
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